Methyl 3-[(2-methylphenyl)amino]propanoate
Description
Methyl 3-[(2-methylphenyl)amino]propanoate is a synthetic ester derivative featuring a propanoate backbone substituted with a 2-methylphenylamino group. Its synthesis likely follows routes analogous to those described for similar compounds, such as Michael addition of methyl acrylate to substituted anilines or hydrazinolysis .
Properties
IUPAC Name |
methyl 3-(2-methylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)12-8-7-11(13)14-2/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXJFNZHWXFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylphenyl)amino]propanoate typically involves the reaction of 2-methylaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylaniline} + \text{methyl acrylate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylphenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 3-[(2-methylphenyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methylphenyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between Methyl 3-[(2-methylphenyl)amino]propanoate and its analogs:
Key Observations :
- Substituent Position and Electronic Effects : The 2-methyl group in the target compound is electron-donating, enhancing steric hindrance at the ortho position. In contrast, sulfamoyl (electron-withdrawing) or methoxy (electron-donating para-substituent) groups in analogs alter electronic distribution and reactivity .
- Functional Group Diversity : Analogs with trifluoroacetamido or isocyanate groups exhibit higher reactivity, enabling participation in nucleophilic reactions or polymer formation .
Key Observations :
- Yields depend on substituent reactivity and purification complexity. Electron-withdrawing groups (e.g., nitro in ) may complicate synthesis, whereas methyl or methoxy groups facilitate straightforward reactions.
- The target compound’s synthesis (if analogous to ) would likely involve Michael addition with methyl acrylate and 2-methylaniline, followed by esterification.
Physicochemical Properties
Biological Activity
Methyl 3-[(2-methylphenyl)amino]propanoate, also known by its IUPAC name, is an organic compound with the molecular formula CHNO. This compound is a derivative of propanoic acid, characterized by the presence of a 2-methylphenyl amino group. Its synthesis typically involves the reaction of 2-methylaniline with methyl acrylate, yielding a compound that exhibits various biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzyme activity and modulation of various biological pathways. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, differentiating it from similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
| Salmonella spp. | 75 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : In another research article, the anti-inflammatory properties were assessed through a model of induced inflammation in rats. The results indicated that treatment with this compound significantly decreased swelling and pain response compared to control groups .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving:
- Reaction of 2-Methylaniline with Methyl Acrylate : This method is commonly employed in laboratory settings.
- Catalytic Processes : Industrial production may utilize catalysts to enhance yield and purity during synthesis.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of corresponding oxides.
- Reduction : Converting it into different amines.
- Substitution Reactions : The amino group can participate in substitution reactions, creating derivatives useful in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
